Selective Abundance of C26:1-CoA Over C26:0-CoA in X-ALD Models
In ABCD1-deficient cells (an X-ALD model), trans-2-hexacosenoyl-CoA (C26:1-CoA) is selectively and abundantly concentrated, whereas its saturated analog, hexacosanoyl-CoA (C26:0-CoA), is not [1]. This differential accumulation was observed in both fibroblasts from X-ALD patients and ABCD1-deficient HeLa cells, establishing a critical, non-redundant role for the unsaturated species in this disease pathway.
| Evidence Dimension | Relative intracellular concentration (abundance) among VLCFA-CoA species |
|---|---|
| Target Compound Data | Most abundant VLCFA-CoA species |
| Comparator Or Baseline | hexacosanoyl (26:0)-CoA (not most abundant) |
| Quantified Difference | Qualitative (predominant vs. non-predominant) |
| Conditions | ABCD1-deficient HeLa cells and X-ALD patient fibroblasts |
Why This Matters
This demonstrates that C26:1-CoA, not C26:0-CoA, is the relevant pathophysiological metabolite in X-ALD, making it the essential substrate for disease modeling and drug target studies.
- [1] Hama K, Fujiwara Y, Takashima S, Hayashi Y, Yamashita A, Shimozawa N, Yokoyama K. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells. J Lipid Res. 2020;61(4):523-536. View Source
